1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-2-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-6-8-4-3-5-9(11)10(8)7(2)12-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRZWWNQKLDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=C(S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene or thiophene rings using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Halogens (e.g., Br2), alkylating agents (e.g., CH3I), Lewis acids (e.g., AlCl3), inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Keto-4,5,6,7-tetrahydrothianaphthene
- 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
- 4-Oxo-4,5,6,7-tetrahydrothianaphthene
Uniqueness
1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one is unique due to its specific substitution pattern and structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar benzothiophene derivatives.
Biological Activity
1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1,3-dimethyl-6,7-dihydro-5H-2-benzothiophen-4-one
- Molecular Formula : C10H12OS
- Molecular Weight : 180.27 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been screened against various microbial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential as a lead compound in drug discovery due to its ability to combat bacterial infections effectively .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several human cancer cell lines:
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 2.98 | |
| A549 (Lung Cancer) | 2.85 | |
| MCF-7 (Breast Cancer) | 2.53 |
In a study assessing several derivatives of related compounds, this compound demonstrated significant cytotoxic effects comparable to standard chemotherapeutic agents like Doxorubicin .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cancer cell proliferation and survival. The compound's structure allows it to engage in hydrophobic interactions with key amino acid residues in target proteins .
Case Study 1: Anticancer Activity Evaluation
A series of experiments conducted on various cancer cell lines revealed that compounds derived from modifications to the benzothiophene structure exhibited varying degrees of anticancer activity. For example, one derivative showed a GI50 value of 1.82 μM against MCF-7 cells, indicating enhanced potency compared to the parent compound .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with specific targets involved in cancer progression. These studies suggest that the compound can effectively bind to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
